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Compound of Interest

Compound Name: 1-(2-Bromothiazol-5-yl)ethanone

Cat. No.: B1527646

An In-depth Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: A Key Intermediate in
Modern Drug Discovery

Introduction: The Unseen Value of a Versatile
Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutics often hinges on the
strategic use of versatile chemical building blocks. 1-(2-Bromothiazol-5-yl)ethanone (CAS
No. 1161776-13-1) represents a quintessential example of such a scaffold.[1][2] While not a
therapeutic agent in itself, its unique combination of functional groups—a reactive bromo-
substituent on an electron-deficient thiazole ring and a readily modifiable ketone moiety—
positions it as a high-value intermediate for the synthesis of complex, biologically active
molecules.[3][4] This guide, prepared from the perspective of a senior application scientist,
aims to provide an in-depth technical overview of this compound, elucidating its synthesis,
reactivity, and profound potential in the drug development pipeline, particularly in the synthesis
of kinase inhibitors and other targeted therapies.[5][6]

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its physical and chemical properties.
These parameters govern its behavior in reactions, its solubility, and its potential interactions
with biological systems. The properties of 1-(2-Bromothiazol-5-yl)ethanone are summarized
below.[1][7][8]
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Property Value Source(s)
CAS Number 1161776-13-1 [1][21[8]
Molecular Formula CsH4aBrNOS [1][2]
Molecular Weight 206.06 g/mol [1][8]
IUPAC Name 1-(2-bromothiazol-5-yl)ethan-1- ]

one

Canonical SMILES

CC(=0)C1=CN=C(S1)Br

[1](2]

Topological Polar Surface Area

58.2 Az [7]
(TPSA)
Predicted pKa -1.23+£0.10 [1]
Purity (Typical) >97% [8][9]

Storage Conditions

Inert atmosphere, 2-8°C

[2]

Synthesis and Manufacturing: A Plausible &
Scalable Route

While specific process chemistry for CAS 1161776-13-1 is not extensively published in peer-
reviewed journals, a robust synthetic route can be engineered by leveraging established
methodologies for thiazole synthesis. The most logical approach involves a modified Hantzsch
thiazole synthesis followed by a Sandmeyer-type reaction, which is amenable to scale-up and
provides good control over regiochemistry.

The overall synthetic strategy is visualized below.
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Step 1: Hantzsch Thiazole Synthesis

3-Ethoxyacryloyl Chloride +
Thiourea

Cyclocondensation

G-Amino—l—(thiazol—5—yl)ethanon9

Step 2: Sandmeyer Reaction

G—Amino—l—(thiazol—5—y|)ethanon9

NaNO2z, HBr

Ghiazole Diazonium Salt Intermediate)

CuBr

1-(2-Bromothiazol-5-yl)ethanone
(Target Compound)

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 1-(2-Bromothiazol-5-yl)ethanone.

Detailed Experimental Protocol (Proposed)

This protocol is a synthesized procedure based on established methods for similar
transformations.[6][10]

Part A: Synthesis of 2-Amino-1-(thiazol-5-yl)ethanone Intermediate
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e Reaction Setup: To a solution of N-(1-oxo-3-ethoxyprop-2-en-1-yl)acetamide (1 equivalent) in
a suitable solvent such as dioxane/water, add N-Bromosuccinimide (NBS) (1.1 equivalents)
portion-wise at room temperature. The use of NBS is a chemoselective method for the a-
bromination of the activated acrylamide system.[6]

o Thiazole Formation: After stirring for 1-2 hours (monitoring by TLC), add thiourea (1.2
equivalents) to the reaction mixture.

o Cyclization: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. The thiourea acts as
the nitrogen and sulfur source, cyclizing with the a-bromo-f3-ethoxy acrylamide intermediate
to form the 2-aminothiazole ring.

o Workup & Isolation: Cool the reaction to room temperature. Neutralize with an aqueous base
(e.g., NaHCO:s solution) and extract the product with an organic solvent like ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude 2-amino-1-(thiazol-5-yl)ethanone, which can be purified by
column chromatography.

Part B: Diazotization and Bromination (Sandmeyer Reaction)

» Diazotization: Dissolve the 2-amino-1-(thiazol-5-yl)ethanone intermediate (1 equivalent) in an
agueous solution of hydrobromic acid (HBr, ~48%, 3-4 equivalents) at 0-5°C. Add a solution
of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the temperature
below 5°C. This critical step converts the primary aromatic amine to a diazonium salt, a
versatile intermediate.[10]

e Bromination: In a separate flask, prepare a solution of copper(l) bromide (CuBr) (1.2
equivalents) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
Vigorous nitrogen evolution will be observed.

e Reaction Completion: Allow the mixture to warm to room temperature and stir for an
additional 1-2 hours. The CuBr catalyzes the displacement of the diazonium group with
bromide.

o Final Workup: Extract the product with a suitable solvent (e.g., dichloromethane). Wash the
organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in
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vacuo. The final product, 1-(2-Bromothiazol-5-yl)ethanone, can be purified via flash
chromatography or recrystallization to achieve high purity (e.g., >98%).[8]

Chemical Reactivity and Derivatization Potential

The synthetic utility of 1-(2-Bromothiazol-5-yl)ethanone stems from its two distinct reactive
sites: the C2-bromo substituent and the C5-ethanone group. This dual functionality allows for
sequential, orthogonal modifications, making it an ideal scaffold for building molecular diversity.

Reactions at C2-Bromo Position
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]
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Click to download full resolution via product page
Caption: Key reaction pathways for derivatizing the title compound.

e Cross-Coupling Reactions at the C2-Position: The bromine atom at the C2 position of the
thiazole ring is activated towards various transition-metal-catalyzed cross-coupling reactions.
This is the most powerful feature for drug discovery applications.

o Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids in the presence of a
palladium catalyst (e.g., Pd(PPhs)4) and a base allows for the introduction of diverse
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aromatic systems, a common strategy for exploring structure-activity relationships (SAR).
[11]

o Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling
the thiazole core with a wide range of primary or secondary amines. This is particularly
relevant for synthesizing compounds like Dasatinib, which features a substituted
aminopyrimidine linked at this position.[6]

o Other Couplings: Sonogashira (alkynes), Stille (organotins), and Heck (alkenes) couplings
are also highly feasible at this position, further expanding the accessible chemical space.

o Transformations of the Ketone Group: The ethanone moiety provides a secondary handle for
modification.

o Condensation Reactions: The carbonyl group readily reacts with hydrazines,
hydroxylamines, and other nucleophiles to form hydrazones, oximes, and related
derivatives.[4] These products can serve as ligands or introduce new hydrogen bonding
patterns.

o Reduction: The ketone can be selectively reduced to a secondary alcohol using mild
reducing agents like sodium borohydride (NaBHa4). The resulting alcohol can be used for
further functionalization, such as ester or ether formation.

o a-Halogenation: While the ring is already brominated, the methyl group of the ketone can
be brominated under specific conditions to yield a bromoacetyl derivative, which is a
potent alkylating agent for reacting with nucleophiles like thioamides in Hantzsch-type
syntheses.[12]

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors

The true value of 1-(2-Bromothiazol-5-yl)ethanone is realized in its application as a key
intermediate in the synthesis of targeted therapeutics. The 2-aminothiazole scaffold, which can
be readily accessed from this building block, is a privileged structure in medicinal chemistry,
appearing in numerous approved drugs and clinical candidates.

The workflow from this building block to a potential drug candidate is outlined below.
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:
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:
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Caption: Drug discovery workflow utilizing the title compound.

» Kinase Inhibitors: Many potent kinase inhibitors utilize a 2-aminothiazole core as a "hinge-
binding" motif that interacts with the ATP-binding site of protein kinases. A prime example is
Dasatinib (Sprycel®), a dual Bcr-Abl and Src family tyrosine kinase inhibitor used to treat
chronic myeloid leukemia (CML).[6] The synthesis of Dasatinib's core involves coupling a 2-
aminothiazole-5-carboxamide with a substituted pyrimidine. 1-(2-Bromothiazol-5-
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yl)ethanone is an ideal precursor for this core, where the bromo-group is displaced by the
pyrimidine amine and the ethanone group is a precursor to the required carboxamide.[5][6]

e Anticancer Agents: Beyond kinase inhibition, thiazole derivatives have demonstrated broad
anticancer activity through various mechanisms. Studies have shown that isatin-thiazole
hybrids, for example, can act as potent VEGFR-2 inhibitors, interfering with tumor
angiogenesis.[13] The title compound provides a direct entry point for synthesizing such
conjugates.

o Other Therapeutic Areas: The thiazole ring is a versatile pharmacophore found in
compounds developed for a wide range of diseases, including anti-tuberculosis agents, anti-
infectives, and modulators of neurodegenerative diseases.[14][15] The ability to rapidly
generate diverse libraries from 1-(2-Bromothiazol-5-yl)ethanone makes it a valuable tool
for screening campaigns in these areas as well.

Analytical Characterization

Confirming the identity and purity of 1-(2-Bromothiazol-5-yl)ethanone is crucial. Standard
analytical techniques would be employed:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expected signals would include a singlet for the thiazole proton (C4-H), a singlet
for the methyl protons (-CHs) of the acetyl group, each integrating to 1H and 3H,
respectively.

o 13C NMR: Distinct signals for the two quaternary thiazole carbons (C2 and C5), the
methine thiazole carbon (C4), the carbonyl carbon (C=0), and the methyl carbon (-CHs)
would be expected.

e Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass
spectrometry (GC-MS) would show the molecular ion peak (M*) and a characteristic isotopic
pattern for a compound containing one bromine atom (M* and M+2* peaks in an
approximate 1:1 ratio).

» High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically
showing a single major peak under various solvent conditions.
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Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific
material safety data sheet (MSDS) should always be consulted, general handling guidelines for
a bromo-heterocyclic ketone include:

e Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

» Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid
contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as
recommended.[2]

Conclusion

1-(2-Bromothiazol-5-yl)ethanone is more than just a catalog chemical; it is a strategically
designed molecular tool. Its dual functionality allows for precise and versatile chemical
modifications, making it an enabling reagent for accessing complex molecular architectures. Its
primary application as a precursor to the 2-aminothiazole-5-carboxamide scaffold places it at
the forefront of modern medicinal chemistry, particularly in the rational design of kinase
inhibitors for oncology. For researchers and drug development professionals, understanding
the synthesis, reactivity, and application of this building block is key to unlocking new avenues
for therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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